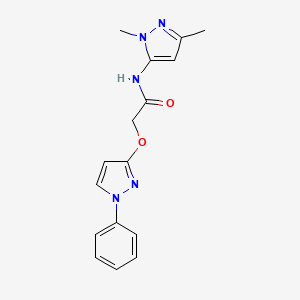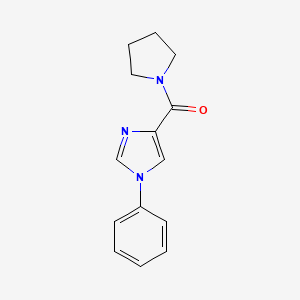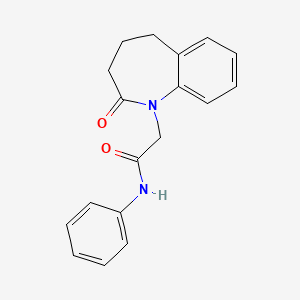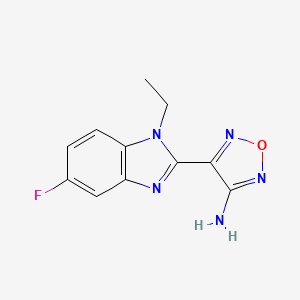![molecular formula C16H17NO4 B6627341 2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid](/img/structure/B6627341.png)
2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID). The presence of the methoxynaphthalene moiety in its structure contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid typically involves the reaction of naproxenoyl chloride with amino compounds. One common method is the reaction between naproxenoyl chloride and glycine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[[(2S)-2-(6-hydroxynaphthalen-2-yl)propanoyl]amino]acetic acid.
Reduction: Formation of 2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanol]amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to naproxen.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, similar to naproxen . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound may interact with other molecular pathways, contributing to its antibacterial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: A well-known NSAID with anti-inflammatory and analgesic properties.
2-(6-Methoxynaphthalen-2-yl)propionamide: A derivative with potential antibacterial and antifungal activities.
2-(6-Methoxynaphthalen-2-yl)propanoic acid: Another derivative with similar chemical properties.
Uniqueness
2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid is unique due to the presence of both the methoxynaphthalene and aminoacetic acid moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(16(20)17-9-15(18)19)11-3-4-13-8-14(21-2)6-5-12(13)7-11/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDZYJGZCXWCX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)


![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)

![3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)
![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)
![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)
![Methyl 1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a-carboxylate](/img/structure/B6627344.png)

